molecular formula C12H10FNO3 B12868261 Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate

Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate

Cat. No.: B12868261
M. Wt: 235.21 g/mol
InChI Key: SXVCWGTZLAUYFW-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate: is a heterocyclic organic compound with the molecular formula C₁₂H₁₀FNO₃. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-4-methoxyquinoline-2-carboxylate typically involves the reaction of 6-fluoro-4-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-methoxyquinoline-2-carboxylate and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For instance, some derivatives inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells . The molecular targets and pathways can vary depending on the specific structure and functional groups of the derivatives .

Comparison with Similar Compounds

Uniqueness: Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

methyl 6-fluoro-4-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-16-11-6-10(12(15)17-2)14-9-4-3-7(13)5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCWGTZLAUYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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